Wurtzite MgS Direct Bandgap (5.1 eV) Enables Solar-Blind UV Detection with 245 nm Peak Response
MBE-grown wurtzite MgS photodiodes exhibit a direct bandgap of approximately 5.1 eV, with photoresponse peaking at 245 nm and a quantum efficiency of 9.9% [1]. This bandgap exceeds that of alternative wide-gap materials such as AlGaN (~3.4–6.2 eV, typically requiring high Al content for solar-blind operation) and ZnMgS alloys, while maintaining a simpler binary composition that eliminates alloy disorder effects.
| Evidence Dimension | Direct bandgap energy and UV photoresponse peak wavelength |
|---|---|
| Target Compound Data | Direct bandgap = 5.1 eV; Response peak = 245 nm; Quantum efficiency = 9.9% |
| Comparator Or Baseline | ZnMgS alloys (typical bandgap 3.5–4.2 eV); AlGaN (bandgap 3.4–6.2 eV, composition-dependent) |
| Quantified Difference | MgS bandgap ~0.9–1.6 eV higher than typical ZnMgS alloys; Response rejection ratio >10³ at 320 nm and >10⁵ at longer wavelengths |
| Conditions | MBE-grown wurtzite MgS thin films on GaAs(111)B substrates; room temperature photoresponse and reflectance measurements |
Why This Matters
The binary MgS composition avoids alloy disorder-induced carrier scattering, enabling sharper spectral cutoff for solar-blind UV detection with superior visible-light rejection—critical for flame detection and missile plume sensing where false positives from solar background must be minimized.
- [1] Lai, Y. H., He, Q. L., Cheung, W. Y., Lok, S. K., Wong, K. S., Ho, S. K., Tam, K. W., & Sou, I. K. (2013). Molecular beam epitaxy-grown wurtzite MgS thin films for solar-blind ultra-violet detection. Applied Physics Letters, 102(17), 171104. View Source
